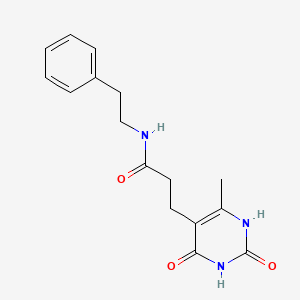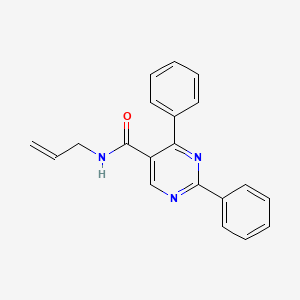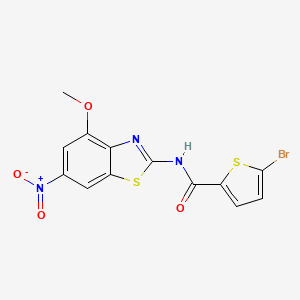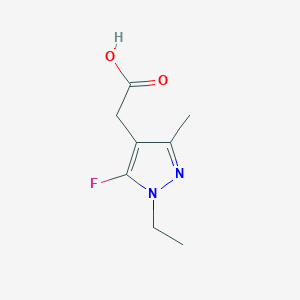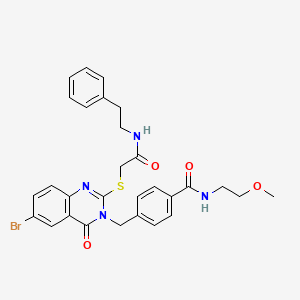
4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C29H29BrN4O4S and its molecular weight is 609.54. The purity is usually 95%.
BenchChem offers high-quality 4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
A study conducted by Selvam et al. (2007) investigated the antiviral properties of quinazolin-4(3H)-one derivatives, synthesized through microwave technique, against various viruses including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Their findings highlighted the potential of these compounds in antiviral therapeutics (Selvam et al., 2007).
Antibacterial and Antifungal Activities
Mohamed et al. (2010) synthesized novel quinazolinone derivatives and evaluated their antimicrobial efficacy. They discovered that certain compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating the potential of these derivatives in treating various microbial infections (Mohamed et al., 2010).
Antitumor Properties
Bavetsias et al. (2002) focused on developing water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. Their research aimed at enhancing the solubility and cytotoxic properties of these compounds, which demonstrated significant growth-inhibitory activity in cancer cell lines (Bavetsias et al., 2002).
Anti-HIV Activity
Selvam et al. (2008) synthesized quinazolin-4(3H)-one derivatives and evaluated their anti-HIV activity. Their research found that certain compounds provided protection against HIV-1 replication, indicating a potential application in HIV treatment (Selvam et al., 2008).
Cytotoxic Activity
A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which were found to exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).
Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt)
Lockman et al. (2010) conducted a study focusing on optimizing the biochemical and cellular activity of CB38065, a cytotoxic agent, as an inhibitor of Nampt, a key enzyme in cancer cell metabolism. Their research indicated the importance of certain molecular features for Nampt inhibition and cytotoxicity (Lockman et al., 2010).
Eigenschaften
IUPAC Name |
4-[[6-bromo-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4O4S/c1-38-16-15-32-27(36)22-9-7-21(8-10-22)18-34-28(37)24-17-23(30)11-12-25(24)33-29(34)39-19-26(35)31-14-13-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHIPJXRQSGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

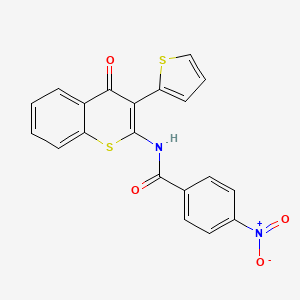

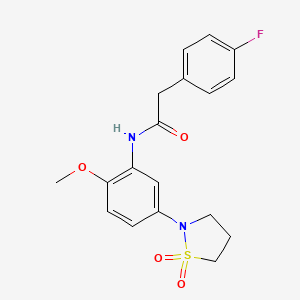
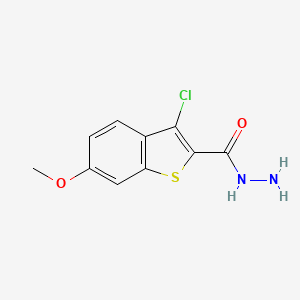
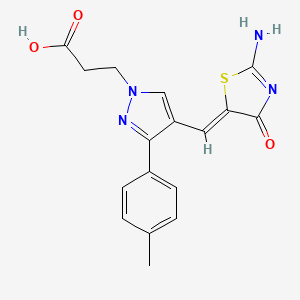
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
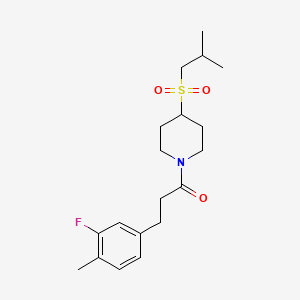
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
